2-Methyl-1-undecanol

Description

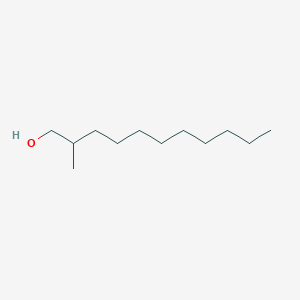

Structure

3D Structure

Properties

IUPAC Name |

2-methylundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZXHVORLPLICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864287 | |

| Record name | 2-Methyl-1-undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10522-26-6 | |

| Record name | 2-Methyl-1-undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10522-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-undecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010522266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Undecanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylundecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-UNDECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2321D186B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-undecanol

Introduction: 2-Methyl-1-undecanol (CAS No: 10522-26-6) is a branched-chain primary fatty alcohol.[1][2] As a chiral C12 alcohol, it possesses a stereocenter at the C-2 position, rendering it an interesting building block for stereospecific synthesis. While its primary commercial application lies within the fragrance and cosmetics industries, its distinct physicochemical properties merit a closer examination for researchers in material science and drug development.[1][3][4] This guide provides a comprehensive overview of its chemical and physical characteristics, the analytical methodologies for its characterization, and critical insights into its synthesis and handling.

Section 1: Core Physicochemical Properties

The molecular structure of 2-Methyl-1-undecanol, featuring a ten-carbon chain (undecyl backbone) with a methyl group at the second position and a primary alcohol functional group, dictates its physical and chemical behavior. The long, nonpolar alkyl chain is the dominant structural feature, rendering the molecule lipophilic, while the terminal hydroxyl group provides a site for hydrogen bonding and imparts a slight polarity.

This duality governs its solubility, boiling point, and surfactant properties. The following table summarizes its key quantitative physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₆O | [1][5] |

| Molecular Weight | 186.33 g/mol | [1][6] |

| CAS Number | 10522-26-6 | [1][2][5] |

| IUPAC Name | 2-methylundecan-1-ol | [5][6] |

| Appearance | Colorless oily liquid; may solidify in the cold | [3][4] |

| Density | 0.829 - 0.830 g/cm³ | [1][3][7] |

| Boiling Point | 129-131 °C at 12 Torr245-246 °C at 760 mm Hg (estimated) | [1][2] |

| Melting Point | 16.85 °C (estimated) | [3][7] |

| Flash Point | 100.1 °C (Closed Cup) | [1][2][7] |

| Water Solubility | 16.18 mg/L at 25 °C (estimated); Almost insoluble | [2][3] |

| Solubility in Organics | Soluble in alcohols and oils | [3][4] |

| Refractive Index (n²⁰/D) | ~1.439 | [1][3] |

| Vapor Pressure | 0.00476 - 0.005 mmHg at 25 °C | [1][2] |

| Octanol/Water Partition Coeff. (LogP) | 4.7 - 5.0 (estimated) | [1][2][6] |

Expert Insights: The low vapor pressure and high boiling point are direct consequences of the molecule's relatively high molecular weight and the presence of intermolecular hydrogen bonding via the hydroxyl group. Its high LogP value confirms its lipophilic (fat-loving) nature, explaining its excellent solubility in nonpolar organic solvents and oils and its very low solubility in water.[2][3] This profile is critical for its application in fragrance formulations, where slow evaporation (high boiling point) is desired for scent longevity.

Section 2: Analytical Characterization Workflow

Confirming the identity, purity, and structure of 2-Methyl-1-undecanol requires a multi-technique analytical approach. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.

Sources

- 1. echemi.com [echemi.com]

- 2. 2-methyl undecanol, 10522-26-6 [thegoodscentscompany.com]

- 3. 2-METHYL-1-UNDECANOL CAS#: 10522-26-6 [m.chemicalbook.com]

- 4. 2-METHYL-1-UNDECANOL | 10522-26-6 [chemicalbook.com]

- 5. 2-Methyl-1-undecanol [webbook.nist.gov]

- 6. 2-Methylundecanol | C12H26O | CID 66341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

2-Methyl-1-undecanol synthesis from methyl nonyl acetaldehyde

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-undecanol from Methyl Nonyl Acetaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1-undecanol, a valuable long-chain alcohol, from its corresponding aldehyde, 2-methylundecanal (commonly known as methyl nonyl acetaldehyde). The document delves into the primary synthetic methodology—the reduction of the aldehyde functional group—exploring both catalytic hydrogenation and chemical hydride reduction pathways. We will examine the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and present comparative data to guide researchers and drug development professionals in selecting the optimal synthetic route. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2-Methyl-1-undecanol

2-Methyl-1-undecanol (CAS No. 10522-26-6) is a C12 branched-chain primary alcohol.[1][2] It is a colorless, oily liquid that may solidify in the cold and is characterized by a natural, waxy odor profile.[3][4] While almost insoluble in water, it is soluble in alcohols and oils.[3][4][5] These properties make it a useful modifier and blender in delicate floral fragrance compositions, such as lily, rose, and peony, where it imparts a subtle, natural effect.[3][4]

The direct precursor for this alcohol is 2-methylundecanal (methyl nonyl acetaldehyde), a sought-after fragrance component in its own right, known for its powerful orange and incense notes.[6][7] The conversion of this aldehyde to its corresponding alcohol is a fundamental and critical transformation in fine chemical manufacturing. This guide focuses exclusively on this conversion, providing the technical depth required for successful laboratory and potential scale-up synthesis.

Physicochemical Properties of 2-Methyl-1-undecanol

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O | [1][2] |

| Molecular Weight | 186.33 g/mol | [1][2] |

| CAS Number | 10522-26-6 | [1][2] |

| Appearance | Colorless oily liquid | [3][4] |

| Boiling Point | 129-131 °C (at 12 Torr) | [8] |

| Density | ~0.83 g/cm³ | [8] |

| Refractive Index | ~1.439 (at 20°C) | [8] |

| Solubility | Soluble in alcohol; Insoluble in water | [3][4][5] |

Core Synthetic Pathway: Reduction of Methyl Nonyl Acetaldehyde

The synthesis of 2-Methyl-1-undecanol from methyl nonyl acetaldehyde is a classic reduction reaction where the aldehyde functional group (-CHO) is converted into a primary alcohol (-CH₂OH). This transformation can be achieved through two primary, highly efficient methodologies: Catalytic Hydrogenation and Chemical Reduction with Hydride Reagents .

Catalytic Hydrogenation

Catalytic hydrogenation is the most common industrial method for this synthesis.[3][4] It involves the reaction of the aldehyde with molecular hydrogen (H₂) in the presence of a metal catalyst. This method is recognized as an environmentally benign "green" chemistry approach due to its high atom economy and the avoidance of stoichiometric inorganic waste.[9][10]

Mechanism: The reaction typically proceeds via the Horiuti-Polanyi mechanism. The hydrogen gas adsorbs onto the surface of the metal catalyst and dissociates into atomic hydrogen. Simultaneously, the aldehyde coordinates to the catalyst surface through its carbonyl group. The adsorbed hydrogen atoms are then sequentially added across the C=O double bond to yield the alcohol.

Catalyst Selection & Rationale:

-

Noble Metals (Pd, Pt): Catalysts like Palladium on Carbon (Pd/C) or Platinum on Alumina (Pt/Al₂O₃) are highly effective for aldehyde hydrogenation.[6] They offer high activity at relatively low temperatures and pressures. Palladium is particularly effective for such transformations.[6]

-

Raney Nickel: A cost-effective and highly active catalyst, Raney Nickel is widely used for the hydrogenation of aldehydes and ketones.[10] It is particularly suitable for large-scale production.

-

Ruthenium and Osmium Complexes: Advanced homogeneous catalysts based on ruthenium and osmium have been developed for the highly selective hydrogenation of carbonyls.[11][12] These are often used when specific functional group tolerance is required, though they may be more expensive for bulk synthesis.

The choice of catalyst depends on factors such as cost, desired reaction conditions (temperature and pressure), and required purity of the final product.

Chemical Reduction with Hydride Reagents

For laboratory-scale synthesis, chemical reduction using hydride reagents is often more convenient than catalytic hydrogenation as it does not require specialized high-pressure equipment. These reagents act as a source of nucleophilic hydride ions (H⁻) that attack the electrophilic carbonyl carbon.

Mechanism: The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde. This breaks the C=O pi bond, forming a tetrahedral intermediate—an alkoxide. In a subsequent step, a protic solvent (like water or ethanol) is added during the workup to protonate the alkoxide, yielding the final alcohol product.[13]

Reagent Selection & Rationale:

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols. It is safer to handle than more reactive hydrides and is compatible with protic solvents like methanol or ethanol, simplifying the reaction setup. Its selectivity ensures that other potentially reducible functional groups (if present) are often left untouched.

-

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄. While highly effective for aldehyde reduction, it is also highly reactive with water and other protic solvents, necessitating the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and careful handling procedures.[14] Given the straightforward nature of this specific synthesis, the milder and safer NaBH₄ is the preferred choice.

Visualization of Synthetic Pathways

Overall Reaction Scheme

Caption: General reaction scheme for the synthesis of 2-Methyl-1-undecanol.

Hydride Reduction Mechanism

Caption: Mechanism of aldehyde reduction using a hydride reagent.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution and purification.

Protocol 1: Synthesis via Catalytic Hydrogenation

Materials & Reagents:

-

Methyl Nonyl Acetaldehyde (≥95% purity)

-

Palladium on Carbon (5% Pd/C)

-

Hydrogen Gas (high purity)

-

Ethanol (anhydrous)

-

Magnesium Sulfate (anhydrous)

-

Celite or filter aid

Equipment:

-

Parr Hydrogenator or similar high-pressure reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Short-path distillation apparatus

Procedure:

-

Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

-

Charging the Reactor: In a round-bottom flask, dissolve 50.0 g (0.271 mol) of methyl nonyl acetaldehyde in 250 mL of anhydrous ethanol. Transfer this solution to the reactor vessel.

-

Catalyst Addition: Carefully add 1.0 g of 5% Pd/C catalyst to the reactor. Safety Note: Pd/C can be pyrophoric; handle with care, preferably under an inert atmosphere or by adding it to the solvent-wetted substrate.

-

Hydrogenation: Seal the reactor. Purge the system with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the reactor to 50 psi (approx. 3.4 atm) with hydrogen.

-

Reaction: Begin vigorous stirring and heat the reactor to 40-50°C. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. Maintain the pressure at 50 psi by periodically refilling with hydrogen. The reaction is typically complete within 4-6 hours.

-

Reaction Completion & Cooldown: Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.

-

Depressurization & Purging: Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor with nitrogen gas to remove any residual hydrogen.

-

Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite using a Büchner funnel to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings. Remove the ethanol using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at 129-131°C at 12 Torr to yield pure 2-Methyl-1-undecanol.[8]

Protocol 2: Synthesis via Sodium Borohydride Reduction

Materials & Reagents:

-

Methyl Nonyl Acetaldehyde (≥95% purity)

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Diethyl Ether

-

Hydrochloric Acid (1 M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Equip a 500 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice bath.

-

Initial Solution: Dissolve 20.0 g (0.108 mol) of methyl nonyl acetaldehyde in 150 mL of methanol and add it to the flask. Stir and cool the solution to 0-5°C.

-

NaBH₄ Addition: In a separate beaker, carefully dissolve 2.46 g (0.065 mol, ~1.5 eq.) of sodium borohydride in ~50 mL of cold methanol. Note: Add NaBH₄ to the solvent slowly as the dissolution can be exothermic and generate some hydrogen gas.

-

Reaction: Add the NaBH₄ solution dropwise to the stirred aldehyde solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Quenching: Carefully re-cool the flask in an ice bath. Quench the reaction by slowly adding 1 M HCl dropwise until the bubbling (hydrogen evolution) ceases and the solution is slightly acidic (pH ~5-6).

-

Solvent Removal: Remove the majority of the methanol using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts. Wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 2-Methyl-1-undecanol.

-

Purification: The crude product can be purified by vacuum distillation as described in Protocol 1.

Comparative Analysis of Synthetic Routes

| Parameter | Catalytic Hydrogenation (Pd/C) | Sodium Borohydride (NaBH₄) Reduction |

| Typical Yield | >95% | >90% |

| Purity (Post-Distillation) | High (>99%) | High (>99%) |

| Reaction Conditions | Elevated pressure (e.g., 50 psi H₂), moderate temperature (40-50°C) | Atmospheric pressure, low to ambient temperature (0°C to RT) |

| Safety Considerations | Requires handling of flammable H₂ gas and potentially pyrophoric catalyst. Specialized pressure equipment needed. | NaBH₄ is a flammable solid. H₂ gas is evolved during quenching. Standard laboratory glassware is sufficient. |

| Scalability | Excellent; preferred for industrial scale. | Good for lab scale; less economical for very large scale due to reagent cost. |

| Workup | Simple filtration to remove catalyst followed by distillation. | Involves quenching, extraction, washing, and drying steps before distillation. |

| Environmental Impact | "Greener" process with high atom economy. Catalyst can be recovered and reused. | Generates inorganic borate salts as waste. |

Conclusion

The synthesis of 2-Methyl-1-undecanol from methyl nonyl acetaldehyde is a robust and high-yielding transformation. For industrial and large-scale applications, catalytic hydrogenation stands out as the superior method due to its efficiency, cost-effectiveness, and favorable environmental profile.[3][4] For laboratory-scale synthesis where convenience and the avoidance of high-pressure apparatus are priorities, reduction with sodium borohydride offers a safe, simple, and highly effective alternative. Both pathways, when executed with care and followed by standard purification techniques, reliably produce high-purity 2-Methyl-1-undecanol suitable for its intended applications in the fragrance and fine chemical industries.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66341, 2-Methylundecanol. Retrieved from [Link].

-

National Institute of Standards and Technology (NIST). 2-Methyl-1-undecanol. In NIST Chemistry WebBook. Retrieved from [Link].

- Fahlbusch, K.-G. (1981). Process for preparing methyl-nonyl-acetaldehyde. U.S. Patent No. 4,263,460. Washington, DC: U.S. Patent and Trademark Office.

-

ChemWhat (2026). 2-METHYL-1-UNDECANOL CAS#: 10522-26-6. Retrieved from [Link].

-

Cheméo. Chemical Properties of 2-Methyl-1-undecanol (CAS 10522-26-6). Retrieved from [Link].

-

Wikipedia. (2023). 2-Methylundecanal. Retrieved from [Link].

- CN107383610A - Synthesis method of methyl nonyl acetaldehyde. (2017).

- JPH04247050A - Method for producing 2-methyl-1-undecanal. (1992).

-

Wang, C., et al. (2022). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. Molecules, 27(15), 4983. Retrieved from [Link].

-

Passos, L. H. R., et al. (2023). A Sustainable Approach to Selective Hydrogenation of Unsaturated Esters and Aldehydes with Ruthenium Catalysts. Chemistry – A European Journal. Retrieved from [Link].

-

LookChem. (2024). Cas 110-41-8, 2-METHYLUNDECANAL. Retrieved from [Link].

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link].

-

da Silva, I. A., et al. (2015). Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. Organometallics, 34(14), 3549–3557. Retrieved from [Link].

-

Gusev, D., & Spasyuk, D. (2014). Selective catalytic C=O hydrogenation of unsaturated aldehydes, ketones, and esters. 247th National Meeting of the American Chemical Society. Retrieved from [Link].

-

Azmon, B. D. (2016). The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. YouTube. Retrieved from [Link].

-

LibreTexts Chemistry. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link].

-

Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. Retrieved from [Link].

-

da Silva, J. L., et al. (2019). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry, 17(3), 563-569. Retrieved from [Link].

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link].

-

ScenTree. (n.d.). Aldehyde C-12 MNA (CAS N° 110-41-8). Retrieved from [Link].

-

Klier, K., et al. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS. OSTI.GOV. Retrieved from [Link].

-

Crandall, J. K., & Rojas, A. C. (1976). ADDITION OF ORGANOLITHIUM REAGENTS TO ALLYL ALCOHOL: 2-METHYL-1-HEXANOL. Organic Syntheses, 55, 1. Retrieved from [Link].

-

The Good Scents Company. (n.d.). 2-undecanol methyl nonyl carbinol. Retrieved from [Link].

-

The Good Scents Company. (n.d.). 2-methyl undecanol. Retrieved from [Link].

-

Polic Chemical. (n.d.). Aldehyde C 12 Methyl Nonyl Acetaldehyde for Sale. Retrieved from [Link].

-

The Good Scents Company. (n.d.). 2-methyl undecanal (aldehyde C-12 mna). Retrieved from [Link].

-

Riddick, J. A., et al. (1986). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Pure and Applied Chemistry, 58(6), 855-868. Retrieved from [Link].

Sources

- 1. 2-Methylundecanol | C12H26O | CID 66341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1-undecanol [webbook.nist.gov]

- 3. 2-METHYL-1-UNDECANOL | 10522-26-6 [chemicalbook.com]

- 4. 2-METHYL-1-UNDECANOL CAS#: 10522-26-6 [m.chemicalbook.com]

- 5. 2-methyl undecanol, 10522-26-6 [thegoodscentscompany.com]

- 6. US4263460A - Process for preparing methyl-nonyl-acetaldehyde - Google Patents [patents.google.com]

- 7. 2-Methylundecanal - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective catalytic C=O hydrogenation of unsaturated aldehydes, ketones, and esters [morressier.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure of 2-Methyl-1-undecanol

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-Methyl-1-undecanol (CAS No: 10522-26-6), a chiral primary alcohol with applications in the fragrance industry and potential roles as a semiochemical. This document synthesizes foundational chemical principles with advanced analytical interpretations to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the molecule's structural framework, including its stereoisomeric nature, and detail the spectroscopic techniques essential for its characterization. Furthermore, a validated synthesis protocol is presented, underscoring the practical application of theoretical knowledge in a laboratory setting.

Introduction: The Significance of a Branched-Chain Alcohol

2-Methyl-1-undecanol is a C12 fatty alcohol characterized by a methyl group at the second position of an eleven-carbon chain.[1] Its chemical formula is C₁₂H₂₆O, with a molecular weight of 186.33 g/mol .[1][2] This seemingly simple modification to the linear undecanol structure introduces a chiral center, bestowing the molecule with stereoisomeric properties that can be critical in biological systems and for creating specific olfactory profiles.[3][4]

Industrially, it is recognized for its utility in perfume compositions, where it acts as a blender or modifier in delicate floral fragrances, imparting a natural, waxy effect.[5] Beyond its commercial use, the structural motifs present in 2-Methyl-1-undecanol are common in insect pheromones, which are often long-chain alcohols or their derivatives.[6] This makes a thorough understanding of its structure and synthesis a valuable asset for researchers in chemical ecology and pest management.

This guide will provide an in-depth analysis of its molecular architecture, the analytical methods used to confirm it, and a practical synthesis workflow.

Elucidation of the Molecular Structure

The definitive structure of a molecule is a composite of its constitution, configuration, and conformation. For 2-Methyl-1-undecanol, each of these aspects presents key features for discussion.

Constitution and Connectivity

The IUPAC name, 2-methylundecan-1-ol, precisely describes the molecule's connectivity.[2] A primary alcohol functional group (-CH₂OH) is attached to the first carbon of an undecane chain, with a methyl group branching off at the second carbon.

Table 1: Key Identifiers and Properties of 2-Methyl-1-undecanol

| Property | Value | Source |

| CAS Number | 10522-26-6 | [1] |

| Molecular Formula | C₁₂H₂₆O | [2] |

| Molecular Weight | 186.33 g/mol | [2] |

| IUPAC Name | 2-methylundecan-1-ol | [2] |

| SMILES | CCCCCCCCCC(C)CO | [2] |

| InChIKey | FGZXHVORLPLICA-UHFFFAOYSA-N | [1] |

Stereochemistry: The Chiral Center at C2

The presence of four different substituents on the second carbon atom (a hydrogen atom, a methyl group, a hydroxymethyl group, and a nonyl group) renders it a chiral center. Consequently, 2-Methyl-1-undecanol exists as a pair of enantiomers: (R)-2-Methyl-1-undecanol and (S)-2-Methyl-1-undecanol.

The existence of these non-superimposable mirror images is a critical consideration in drug development and pheromone research, as biological receptors are often highly stereospecific. The biological activity of one enantiomer can differ significantly from its counterpart.[3]

Caption: The (R) and (S) enantiomers of 2-Methyl-1-undecanol.

Spectroscopic Characterization

The structural elucidation of 2-Methyl-1-undecanol relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

-

-CH₂OH (Hydroxymethyl protons): These protons are diastereotopic due to the adjacent chiral center. They would likely appear as a multiplet (or two separate doublets of doublets) around 3.4-3.6 ppm, deshielded by the electronegative oxygen atom.[8][9]

-

-OH (Hydroxyl proton): A broad singlet, typically in the range of 1-5 ppm. Its chemical shift is highly dependent on concentration and solvent. This peak would disappear upon the addition of D₂O.[9]

-

-CH- (Methine proton at C2): A multiplet expected around 1.6-1.8 ppm, coupled to the protons on C1, the methyl group, and C3.

-

-CH₃ (Methyl protons at C2): A doublet around 0.9 ppm, coupled to the methine proton at C2.

-

-CH₂- (Methylene protons of the nonyl chain): A complex series of multiplets, largely overlapping in the 1.2-1.4 ppm region.

-

-CH₃ (Terminal methyl protons of the nonyl chain): A triplet around 0.88 ppm.

¹³C NMR Spectroscopy (Predicted):

-

C1 (-CH₂OH): Expected around 68 ppm.

-

C2 (-CH-): Expected around 35-40 ppm.

-

C3-C10 (Nonyl chain carbons): A series of peaks between 22 and 32 ppm.

-

C11 (Terminal methyl carbon of nonyl chain): Expected around 14 ppm.

-

Methyl carbon at C2: Expected around 16-18 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-1-undecanol

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (-CH₂OH) | 3.4 - 3.6 | ~68 |

| C2 (-CH-) | 1.6 - 1.8 | ~35-40 |

| C2-CH₃ | ~0.9 | ~16-18 |

| C3-C10 (-CH₂-)₈ | 1.2 - 1.4 | ~22-32 |

| C11 (-CH₃) | ~0.88 | ~14 |

| -OH | 1 - 5 (broad) | - |

Mass Spectrometry (MS)

The mass spectrum of 2-Methyl-1-undecanol provides crucial information for confirming its molecular weight and understanding its fragmentation patterns under electron ionization (EI). The NIST WebBook provides a reference mass spectrum for this compound.[1]

-

Molecular Ion (M⁺): A peak for the molecular ion [C₁₂H₂₆O]⁺˙ is expected at m/z = 186. However, for primary alcohols, this peak is often weak or absent.

-

Alpha-Cleavage: The most characteristic fragmentation for primary alcohols is the cleavage of the C1-C2 bond. This results in the loss of a C₁₀H₂₁ radical and the formation of a resonance-stabilized [CH₂OH]⁺ ion, which gives a characteristic peak at m/z = 31 .[8][10]

-

Loss of Water: Dehydration of the molecular ion can lead to a peak at m/z = 168 (M-18).

-

Alkyl Chain Fragmentation: A series of peaks corresponding to the loss of alkyl fragments from the nonyl chain will be observed, typically separated by 14 mass units (-CH₂-).

The presence of a significant peak at m/z = 31 is strong evidence for a primary alcohol structure.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups present in 2-Methyl-1-undecanol.

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in an alcohol.[9][11]

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of the sp³ C-H bonds in the alkyl chain.

-

C-O Stretch: A strong, distinct peak in the fingerprint region, specifically between 1000-1075 cm⁻¹, corresponds to the C-O stretching vibration of a primary alcohol.[11]

Synthesis of 2-Methyl-1-undecanol

A reliable method for the synthesis of 2-Methyl-1-undecanol is the catalytic hydrogenation of its corresponding aldehyde, 2-methylundecanal.[5] This reduction can be effectively carried out using common reducing agents or catalytic hydrogenation.

Caption: Workflow for the synthesis of 2-Methyl-1-undecanol.

Experimental Protocol: Catalytic Hydrogenation of 2-Methylundecanal

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all institutional safety guidelines.

1. Materials and Equipment:

-

2-Methylundecanal (1 equivalent)

-

Raney Nickel (approx. 5-10% by weight) or 5% Palladium on Carbon

-

Ethanol (anhydrous, as solvent)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Standard laboratory glassware

-

Rotary evaporator

-

Vacuum distillation setup

2. Procedure:

-

Reactor Setup: In a suitable high-pressure reactor vessel, add 2-methylundecanal and ethanol.

-

Catalyst Addition: Carefully add the hydrogenation catalyst under an inert atmosphere. Causality Note: Raney Nickel is pyrophoric and must be handled with care, typically as a slurry in water or ethanol to prevent ignition upon exposure to air.

-

Inerting: Seal the reactor and purge the system several times with an inert gas (e.g., Nitrogen) to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the mixture with vigorous stirring to the target temperature (e.g., 50-70 °C). The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Reaction Quench and Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with inert gas. Self-Validation: The absence of the aldehyde peak (around 9.5-10.0 ppm in ¹H NMR or ~1720 cm⁻¹ in IR) in a sample of the crude product confirms complete reaction.

-

Work-up: Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with additional ethanol.

-

Purification: Combine the filtrate and washings. Remove the solvent using a rotary evaporator. The resulting crude alcohol can be purified by vacuum distillation to yield pure 2-Methyl-1-undecanol.

Conclusion

2-Methyl-1-undecanol serves as an excellent model for understanding the subtleties of molecular structure. Its single chiral center drastically expands its chemical identity into a pair of enantiomers, a feature of paramount importance in biological and sensory applications. The structural confirmation of this molecule is a multi-faceted process, requiring the synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a piece of the puzzle, from connectivity and functional groups to fragmentation patterns and stereochemical implications. The synthesis via catalytic hydrogenation of the parent aldehyde represents a robust and scalable method for its production. This guide provides the foundational knowledge required for researchers to confidently identify, synthesize, and utilize this versatile chiral alcohol in their scientific endeavors.

References

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-1-undecanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]

- Google Patents. (n.d.). JPH04247050A - Method for producing 2-methyl-1-undecanal.

-

PubChem. (n.d.). 2-Methylundecanol. Retrieved from [Link]

-

Hughes, D. P., et al. (2017). Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants. Journal of Chemical Ecology. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A general synthetic method for the oxidation of primary alcohols to aldehydes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylbut-1-ene. Retrieved from [Link]

- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 2-undecanol, CAS Registry Number 1653-30-1. Food and Chemical Toxicology.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Wenzel, T. J., & Chisholm, C. D. (2011). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Symmetry.

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

-

McMurry, J. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

- Leal, W. S. (1996). Chemical communication in scarab beetles: reciprocal behavioral agonist-antagonist activities of chiral pheromones.

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]

-

ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-1-butanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-undecanol. Retrieved from [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy. Retrieved from [Link]

Sources

- 1. 2-Methyl-1-undecanol [webbook.nist.gov]

- 2. 2-Methylundecanol | C12H26O | CID 66341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical communication in scarab beetles: reciprocal behavioral agonist-antagonist activities of chiral pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral analysis - Wikipedia [en.wikipedia.org]

- 5. 2-METHYL-1-UNDECANOL CAS#: 10522-26-6 [m.chemicalbook.com]

- 6. Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Technical Guide to the Solubility of 2-Methyl-1-undecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 2-Methyl-1-undecanol, a twelve-carbon branched-chain fatty alcohol. Given the scarcity of direct quantitative solubility data for this specific compound, this guide establishes a robust predictive framework by leveraging available data for its linear isomer, 1-dodecanol, and other structurally related long-chain alcohols. The document delves into the core physicochemical principles governing the solubility of long-chain alcohols, explores the influence of solvent properties, and outlines detailed experimental and computational methodologies for solubility determination. This guide is intended to be an essential resource for researchers and professionals in drug development and various chemical industries, enabling informed solvent selection and process optimization.

Introduction: Understanding 2-Methyl-1-undecanol

2-Methyl-1-undecanol (C₁₂H₂₆O) is a primary alcohol characterized by a methyl branch at the second carbon position of an undecane backbone. This structural feature distinguishes it from its linear isomer, 1-dodecanol, and influences its physical and chemical properties, including its solubility. While not as extensively studied as some linear alcohols, 2-Methyl-1-undecanol finds applications in various sectors, including as a precursor in the synthesis of surfactants and as a component in fragrances and cosmetics. In the pharmaceutical industry, understanding the solubility of such long-chain alcohols is critical for formulation development, as they can act as solubilizing agents, emollients, or viscosity modifiers in topical and oral dosage forms.

Theoretical Framework: The Science of Solubility

The solubility of an alcohol in a given solvent is a complex interplay of intermolecular forces, governed by the principle of "like dissolves like."[1] This principle is rooted in the thermodynamics of mixing, where dissolution is favored if the Gibbs free energy of the system decreases. The key factors influencing the solubility of 2-Methyl-1-undecanol are its molecular structure, the properties of the solvent, and the temperature of the system.

The Dual Nature of Long-Chain Alcohols

Long-chain alcohols like 2-Methyl-1-undecanol possess a dual chemical nature. The hydroxyl (-OH) group is polar and capable of forming hydrogen bonds, making it hydrophilic ("water-loving"). In contrast, the long alkyl chain is nonpolar and interacts primarily through van der Waals forces, rendering it lipophilic or hydrophobic ("fat-loving").

The overall solubility of the alcohol is a balance between these two opposing characteristics. In polar solvents like water, the energetic favorability of hydrogen bonding between the hydroxyl group and water molecules is counteracted by the disruption of the highly ordered hydrogen-bonded network of water by the bulky, nonpolar alkyl chain. As the length of the alkyl chain increases, the hydrophobic character dominates, leading to a sharp decrease in water solubility.[1][2]

The Impact of Branching

The presence of a methyl group at the C-2 position in 2-Methyl-1-undecanol introduces steric hindrance and alters the molecule's overall shape compared to its linear isomer, 1-dodecanol. This branching generally disrupts the regular packing of the alcohol molecules in the solid state, which can lead to a lower melting point. In terms of solubility, branching can increase solubility in some solvents. The disruption of the crystal lattice requires less energy to overcome, and the more compact, spherical shape of a branched molecule can sometimes fit more easily into the solvent structure.

Solvent Properties and Their Influence

The choice of solvent is paramount in determining the solubility of 2-Methyl-1-undecanol. Key solvent properties to consider include:

-

Polarity: Polar solvents will primarily interact with the hydroxyl group, while nonpolar solvents will readily solvate the alkyl chain.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors will have a strong affinity for the hydroxyl group of the alcohol.

-

Dielectric Constant: This property reflects the solvent's ability to separate ions and is a good indicator of its overall polarity.

The interplay of these factors dictates the extent to which 2-Methyl-1-undecanol will dissolve.

Caption: Interplay of solute and solvent properties governing the solubility of 2-Methyl-1-undecanol.

Quantitative Solubility Profile

Due to the limited availability of direct experimental data for 2-Methyl-1-undecanol, this section provides a predictive solubility profile based on the known behavior of its linear isomer, 1-dodecanol, and general principles of alcohol solubility. It is anticipated that 2-Methyl-1-undecanol will exhibit high solubility in nonpolar and moderately polar organic solvents and very low solubility in highly polar solvents like water.

Table 1: Estimated Solubility of 2-Methyl-1-undecanol in Common Organic Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility of 2-Methyl-1-undecanol | Rationale and Comparative Data for 1-Dodecanol |

| Water | Highly Polar, Protic | Very Low (~16 mg/L)[3] | 1-Dodecanol is practically insoluble in water (4 mg/L at 25°C).[3][4][5] The branched structure of 2-Methyl-1-undecanol may slightly increase water solubility due to disrupted crystal packing, but it will remain very low. |

| Ethanol | Polar, Protic | Highly Soluble / Miscible | 1-Dodecanol is soluble in ethanol.[3][4][6] As an alcohol itself, 2-Methyl-1-undecanol is expected to be highly miscible with ethanol due to favorable hydrogen bonding and van der Waals interactions. |

| Methanol | Polar, Protic | Soluble | 1-Dodecanol is soluble in methanol.[7] Similar to ethanol, methanol will readily solvate the hydroxyl group of 2-Methyl-1-undecanol. |

| Acetone | Polar, Aprotic | Highly Soluble / Miscible | 1-Dodecanol is soluble in acetone.[7] The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the alcohol, and its organic character allows for solvation of the alkyl chain. |

| Diethyl Ether | Slightly Polar, Aprotic | Highly Soluble / Miscible | 1-Dodecanol is soluble in diethyl ether.[3][4] The ether oxygen can act as a hydrogen bond acceptor, and the overall nonpolar character of the solvent is well-suited for the long alkyl chain. |

| Hexane | Nonpolar, Aprotic | Highly Soluble / Miscible | Long-chain alcohols show increased solubility in nonpolar solvents like hexane as the chain length increases.[8] 2-Methyl-1-undecanol's large nonpolar component will dominate its interactions with hexane. |

| Toluene | Nonpolar, Aprotic | Highly Soluble / Miscible | Similar to hexane, the nonpolar aromatic nature of toluene will lead to favorable van der Waals interactions with the alkyl chain of 2-Methyl-1-undecanol. |

| Chloroform | Slightly Polar, Aprotic | Highly Soluble / Miscible | 1-Dodecanol is soluble in chloroform.[7] The weakly acidic proton of chloroform can interact with the hydroxyl group, and its overall character allows for good solvation. |

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. The following outlines a standard protocol for measuring the solubility of 2-Methyl-1-undecanol in an organic solvent.

Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[9]

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of 2-Methyl-1-undecanol to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has completely settled. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred.

-

Quantification: Analyze the concentration of 2-Methyl-1-undecanol in the supernatant using a suitable analytical technique. Gas chromatography (GC) with a flame ionization detector (FID) is a common and effective method for quantifying alcohols.

-

Calculation: The solubility is then calculated based on the measured concentration in the saturated solution and expressed in appropriate units (e.g., g/100 mL, mol/L).

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. These models are particularly useful in the early stages of drug development and process design for solvent screening.

Group Contribution Methods (UNIFAC)

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that estimates activity coefficients, which can then be used to predict solubility.[10][11] The model breaks down molecules into their constituent functional groups and uses pre-determined interaction parameters between these groups to calculate the overall activity coefficient of the solute in the solvent.

Conductor-like Screening Model for Real Solvents (COSMO-RS)

COSMO-RS is a quantum chemistry-based model that predicts thermodynamic properties, including solubility, from the molecular structure.[12][13][14] It calculates the screening charge density on the surface of the molecules in a virtual conductor, which is then used to determine the chemical potential of the solute in the solvent. COSMO-RS can be a powerful tool for predicting solubility in a wide range of solvents without the need for experimental data.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-Methyl-1-undecanol in organic solvents. By integrating theoretical principles with data from analogous compounds, a predictive framework for its solubility behavior has been established. The detailed methodologies for experimental determination and the introduction to predictive computational models offer a complete toolkit for researchers and professionals. A thorough understanding of the solubility of 2-Methyl-1-undecanol is crucial for its effective application in pharmaceutical formulations and other chemical processes, and this guide serves as a foundational resource to that end.

References

-

Dodecanol. Grokipedia. [Link]

-

Lauryl alcohol. Solubility of Things. [Link]

-

Dodecanol. Wikipedia. [Link]

-

1-Dodecanol | C12H26O | CID 8193. PubChem. [Link]

-

DODECANOL. Ataman Kimya. [Link]

-

Solubility of Organic Compounds. [Link]

-

Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. National Institutes of Health. [Link]

-

Solubility Data for Common Solvents. Scribd. [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. SciSpace. [Link]

-

CHEM 1A Solubilities of Alcohols. YouTube. [Link]

-

SOLUBILITY DATA SERIES. [Link]

-

Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. ResearchGate. [Link]

-

Application of COSMO-RS and UNIFAC for ionic liquids based gas separation. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Fig. 3 COSMO-RS predictions plotted versus experimental values of the.... ResearchGate. [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

How is alcohol both organic solvent and soluble in water?. Quora. [Link]

-

Solubility and Thermodynamic Behavior of Veramoss in Different Pure Solvents and {Ethanol + Water} Mixtures from T = 283.15 to 333.15 K. Journal of Chemical & Engineering Data. [Link]

-

IUPAC-NIST Solubility Data Series. 101. Alcohols + Hydrocarbons + Water. Part 1. C4–C10 Alcohols. ResearchGate. [Link]

-

SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. [Link]

-

Organic Solvent Solubility Data Book. CORE. [Link]

-

Chemical Properties of 1-Dodecanol (CAS 112-53-8). Cheméo. [Link]

-

Thermochemistry: Enthalpy of Dissolution. YouTube. [Link]

-

Why does the solubility of alcohol in hexane increase as length of hydrocarbon chain increases?. Quora. [Link]

-

Quantitative Study on Solubility Parameters and Related Thermodynamic Parameters of PVA with Different Alcoholysis Degrees. National Institutes of Health. [Link]

-

Chapter 13.2: Solubility and Structure. Chemistry LibreTexts. [Link]

-

Properties of Common Organic Solvents. [Link]

-

1-Decanol, 2-ethyl- | C12H26O | CID 545566. PubChem. [Link]

-

2-Ethyl-1-decanol | CAS#:21078-65-9. Chemsrc. [Link]

-

Solubility: Alcohols of Different Carbon Chain Length. YouTube. [Link]

Sources

- 1. quora.com [quora.com]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. Dodecanol - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. atamankimya.com [atamankimya.com]

- 6. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Properties of 2-Methyl-1-undecanol

Foreword: Understanding the Thermal Profile for Advanced Applications

In the realms of pharmaceutical development, specialty chemicals, and materials science, a compound's thermal properties are not mere data points; they are critical indicators of its behavior, stability, and safety. 2-Methyl-1-undecanol (C₁₂H₂₆O), a branched-chain fatty alcohol, presents a unique molecular architecture that influences its thermal characteristics in ways that are vital for researchers and drug development professionals to understand. Its utility in formulations, as a perfuming agent, or as a chemical intermediate necessitates a thorough characterization of how it responds to thermal energy.[1][2]

This guide provides an in-depth analysis of the core thermal properties of 2-Methyl-1-undecanol. Moving beyond a simple recitation of values, we will explore the causality behind these properties, grounded in molecular structure, and detail the rigorous, self-validating experimental protocols required for their accurate determination. Every piece of data and every described method is presented to uphold the highest standards of scientific integrity, providing a reliable resource for professionals in the field.

Section 1: Core Thermal Stability and Phase Transition Data

The primary thermal properties dictate the physical state and safe handling limits of 2-Methyl-1-undecanol. These values are foundational for any application, from storage and transportation to its use in high-temperature synthesis or formulation processes.

Key Thermal Parameters

The following table summarizes the essential thermal properties of 2-Methyl-1-undecanol. It is important to note that while some values are determined experimentally, others are estimated based on robust chemical modeling, providing a comprehensive and practical dataset.

| Thermal Property | Value | Unit | Source(s) |

| Boiling Point | 245.0 - 246.0 | °C at 760 mmHg | [3] |

| 129 - 131 | °C at 12 Torr | [4] | |

| Melting Point | 16.85 (estimate) | °C | [4] |

| Flash Point | 100.1 | °C (Closed Cup) | [3][4] |

| Autoignition Temp. | ~230 - 400 (estimate) | °C | [5][6] |

| Vapor Pressure | 0.005 | mmHg at 25 °C | [3] |

Note: The autoignition temperature is an estimate based on similar long-chain alcohols. The presence of branching can influence this value, and experimental determination is recommended for safety-critical applications.

Structural Influence on Thermal Properties

The branched nature of 2-Methyl-1-undecanol—specifically the methyl group at the second carbon position—introduces steric hindrance. This branching disrupts the efficient packing of the molecules in the solid state, which typically results in a lower melting point compared to its linear isomer, 1-dodecanol (Melting Point: 24 °C).[7][8] Similarly, this branching can slightly lower the boiling point by reducing the effectiveness of intermolecular van der Waals forces, although the effect is less pronounced than on the melting point.[8]

Section 2: Heat Transfer and Thermodynamic Characteristics

Beyond phase transitions, understanding how 2-Methyl-1-undecanol absorbs, conducts, and responds to thermal energy is crucial for process design, thermal modeling, and ensuring consistent performance in thermally dynamic environments.

Heat Capacity and Energy Storage

Specific heat capacity (Cp) is a measure of the energy required to raise the temperature of a substance. For a liquid like 2-Methyl-1-undecanol, this is critical for designing heating and cooling systems.

| Property | Expected Value Range | Unit | Notes |

| Specific Heat Capacity (Liquid) | 400 - 450 | J/(mol·K) | Estimated based on data for 1-dodecanol.[9][10] The value increases with the number of carbon atoms in an alcohol chain.[11] |

Thermal Conductivity and Expansion

Thermal conductivity dictates the rate at which heat is transferred through the material, while the coefficient of thermal expansion quantifies its change in volume with temperature.

| Property | Expected Value Range | Unit | Notes |

| Thermal Conductivity | 0.15 - 0.17 | W/(m·K) | Based on 1-undecanol.[5] Branching may slightly decrease thermal conductivity due to disruption of efficient energy transfer between molecules.[2] |

| Coeff. of Thermal Expansion | 8 x 10⁻⁴ - 1 x 10⁻³ | K⁻¹ | Typical for long-chain alcohols; this property generally decreases as the carbon chain length increases.[12][13] |

Section 3: Experimental Determination Protocols

To ensure scientific rigor and reproducibility, the determination of thermal properties must adhere to standardized, validated methodologies. The following protocols are based on internationally recognized standards.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.

Protocol Steps:

-

Sample Preparation: Introduce approximately 0.5 mL of 2-Methyl-1-undecanol into a small test tube. Add a small magnetic stir bar.

-

Apparatus Setup: Clamp the test tube in a heating block situated on a hot plate stirrer.

-

Thermometer Placement: Secure a calibrated thermometer so that its bulb is approximately 1 cm above the liquid's surface.

-

Heating and Reflux: Turn on the stirrer and begin heating gently. Observe the sample until it boils and a ring of condensing vapor (refluxing) is visible on the test tube walls, level with the thermometer bulb.

-

Temperature Recording: Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point.

-

Pressure Correction: Record the ambient barometric pressure. If it is not 760 mmHg, the boiling point can be corrected using a pressure nomograph.

Caption: Workflow for Micro-Reflux Boiling Point Determination.

Determination of Flash Point (Pensky-Martens Closed Cup Method)

This protocol adheres to the principles outlined in ASTM D93 , a standard for determining the flash point of petroleum products and other liquids.[14][15][16][17][18]

Protocol Steps:

-

Apparatus: Utilize a manual or automated Pensky-Martens closed cup tester.

-

Sample Preparation: Fill the test cup with 2-Methyl-1-undecanol to the specified mark (approximately 75 mL).

-

Heating: Begin heating the sample at a controlled rate. Procedure A of ASTM D93 specifies a rate of 5°C to 6°C per minute.[17] The sample should be stirred at 90-120 rpm.[17]

-

Ignition Source Application: For an expected flash point above 110°C, begin applying the test flame when the temperature is approximately 23°C below the expected flash point. The flame is applied at each 2°C increment in temperature.[17]

-

Flash Point Identification: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.

-

Recording: Record the temperature at which the flash occurs.

Caption: ASTM D93 Pensky-Martens Closed Cup Flash Point Protocol.

Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

This protocol follows the ASTM E1269 standard, a precise method for determining specific heat capacity.[19][20][21][22][23]

Protocol Steps:

-

Instrument Calibration: Calibrate the DSC for temperature and heat flow using certified standards (e.g., indium for temperature, sapphire for heat flow).

-

Baseline Run: Perform a baseline scan with two empty, hermetically sealed aluminum pans to establish the heat flow difference between the sample and reference sensors.

-

Standard Run: Place a precisely weighed sapphire standard (e.g., 20-30 mg) in the sample pan and run the same temperature program as the baseline.

-

Sample Run: Replace the sapphire standard with a precisely weighed sample of 2-Methyl-1-undecanol (10-20 mg) in a fresh hermetically sealed pan. Run the identical temperature program.

-

Calculation: The specific heat capacity (Cp) of the sample is calculated using the following relationship: Cp(sample) = Cp(std) × (m(std) / m(sample)) × (Δq(sample) / Δq(std)) Where:

-

Cp = Specific Heat Capacity

-

m = mass

-

Δq = Difference in heat flow between the sample/standard run and the baseline run.

-

Caption: ASTM E1269 Workflow for Specific Heat Capacity by DSC.

Conclusion

The thermal properties of 2-Methyl-1-undecanol are a direct reflection of its unique molecular structure. This guide has provided a detailed overview of these properties, from phase change behavior to heat transfer characteristics, and has outlined the rigorous, standardized methodologies required for their accurate measurement. For researchers, scientists, and drug development professionals, this integrated understanding of physical data and experimental validation is essential for leveraging the full potential of this compound in a safe, effective, and predictable manner.

References

-

Precision Lubrication Magazine. (n.d.). Flash Point Testing: A Comprehensive Guide. Retrieved from [Link]

-

ASTM International. (2023). Standard Test Method for Autoignition Temperature of Chemicals (E659-23). Retrieved from [Link]

-

ASTM International. (2024). Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester (D92-24). Retrieved from [Link]

-

ASTM International. (2024). Standard Test Method for Autoignition Temperature of Chemicals (E659-24). Retrieved from [Link]

-

Infinita Lab. (2025). What Is ASTM E1269 Testing? A Complete Guide to Specific Heat Capacity Measurement Using DSC. Retrieved from [Link]

-

ASTM International. (n.d.). E659 Standard Test Method for Autoignition Temperature of Liquid Chemicals. Retrieved from [Link]

-

Analytice. (2022). ASTM D93: Flash Point Analysis Laboratories. Retrieved from [Link]

-

Dell Tech Laboratories Ltd. (2020). Flash Point Testing Methods ASTM D56 and ASTM D93. Retrieved from [Link]

-

Ayalytical. (n.d.). ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester. Retrieved from [Link]

-

ASTM International. (2025). Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (D93-25). Retrieved from [Link]

-

ASTM International. (2011). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry (E1269-11). Retrieved from [Link]

-

Pentyl Labs. (n.d.). ASTM D92 Flash and Fire Point Test Method. Retrieved from [Link]

-

Calnesis Laboratory. (n.d.). Auto-ignition temperature measurement. Retrieved from [Link]

-

ASTM International. (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry (E1269-11R18). Retrieved from [Link]

-

ASTM International. (2024). Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester (D92-24). Retrieved from [Link]

-

Scribd. (2023). Astm E659 - 033928. Retrieved from [Link]

-

YouTube. (2021). Lab Testing Video ASTM D92. Retrieved from [Link]

-

ASTM International. (2024). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry (E1269-24). Retrieved from [Link]

-

Petrolube.com. (n.d.). ASTM E1269: Specific Heat by DSC. Retrieved from [Link]

-

BSI Knowledge. (2019). BS EN ISO 3924:2019. Retrieved from [Link]

-

International Organization for Standardization. (n.d.). Petroleum products — Determination of boiling range distribution — Gas chromatography method. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding the chain length dependence of thermal conductivity of liquid alcohols at 298 K on the basis of molecular-scale energy transfer. Retrieved from [Link]

-

SIS. (n.d.). Petroleum products - Determination of boiling range distribution - Gas chromatography method (ISO 3924:2016). Retrieved from [Link]

-

ResearchGate. (n.d.). Chain length dependence of the thermal expansion coefficient for both.... Retrieved from [Link]

-

ChemWhat. (n.d.). 2-METHYL-1-UNDECANOL CAS#: 10522-26-6. Retrieved from [Link]

-

NIST. (n.d.). 1-Dodecanol - Condensed phase thermochemistry data. Retrieved from [Link]

-

MDPI. (n.d.). Liquid-State Volumetric Properties of a Set of Alcohols with Up to Five Carbon Atoms. Retrieved from [Link]

-

ERASM. (2017). Environmental Fact Sheet (#4) C12-15 Alcohol (petro). Retrieved from [Link]

-

Chemical Engineering Transactions. (n.d.). Autoignition Temperature of Alcohol/air mixtures. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylundecanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl undecanol. Retrieved from [Link]

-

European Pharmacopoeia. (n.d.). Appendix V D. Determination of Boiling Point. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Dodecanol (CAS 112-53-8). Retrieved from [Link]

-

NIST. (n.d.). 1-Dodecanol. Retrieved from [Link]

-

ACS Publications. (n.d.). Heat Capacities and Derived Thermodynamic Functions of 1-Hexanol, 1-Heptanol, 1-Octanol, and 1-Decanol between 5 K and 390 K. Retrieved from [Link]

-

Student Academic Success. (n.d.). Properties and Trends of Organic Compounds. Retrieved from [Link]

-

Fire and Safety Centre. (n.d.). Auto Ignition Temperature. Retrieved from [Link]

-

Wikipedia. (n.d.). Dodecanol. Retrieved from [Link]

-

YouTube. (2025). What Is The Autoignition Temperature Of Ethanol?. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Branched-Chain Higher Alcohols. Retrieved from [Link]

-

Thomasnet. (n.d.). List of Thermal Expansion Coefficients (CTE) for Natural and Engineered Materials. Retrieved from [Link]

-

NIH. (2020). Thermal energy storage and thermal conductivity properties of Octadecanol-MWCNT composite PCMs as promising organic heat storage materials. Retrieved from [Link]

-

Reddit. (2025). Thermal expansion. Retrieved from [Link]

-

TSFX. (n.d.). How does the Chemical Composition of Fuels Affect their Heat Content?. Retrieved from [Link]

Sources

- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 2. researchgate.net [researchgate.net]

- 3. 2-methyl undecanol, 10522-26-6 [thegoodscentscompany.com]

- 4. chemwhat.com [chemwhat.com]

- 5. ALCOHOL C-12 C-16 POLY (1-6) ETHOXYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. cetjournal.it [cetjournal.it]

- 7. Dodecanol - Wikipedia [en.wikipedia.org]

- 8. monash.edu [monash.edu]

- 9. 1-Dodecanol [webbook.nist.gov]

- 10. 1-Dodecanol [webbook.nist.gov]

- 11. tsfx.edu.au [tsfx.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. precisionlubrication.com [precisionlubrication.com]

- 15. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 16. delltech.com [delltech.com]

- 17. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 18. store.astm.org [store.astm.org]

- 19. infinitalab.com [infinitalab.com]

- 20. mse.ucr.edu [mse.ucr.edu]

- 21. img.antpedia.com [img.antpedia.com]

- 22. store.astm.org [store.astm.org]

- 23. petrolube.com [petrolube.com]

Section 1: Physicochemical Characteristics

An In-depth Technical Guide to the Safe Handling of 2-Methyl-1-undecanol

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. 2-Methyl-1-undecanol (CAS No. 10522-26-6), a branched-chain fatty alcohol, finds application in specialized fields, notably as a fragrance component in cosmetic and perfume compositions.[1][2] While not a highly reactive or acutely toxic compound, its specific hazard profile—primarily skin sensitization—necessitates a detailed and cautious approach to its handling.

This guide provides a comprehensive technical overview of the safety protocols for 2-Methyl-1-undecanol. Moving beyond a simple recitation of rules, it delves into the rationale behind these procedures, empowering researchers to make informed decisions that ensure both personal safety and experimental validity.

Understanding the physical properties of a substance is the foundation of its safe handling. These characteristics influence its behavior in the laboratory environment, from storage and handling to spill response. For instance, its low volatility at room temperature suggests a reduced inhalation risk under standard conditions, but this can change with heating. Its insolubility in water dictates the appropriate cleanup and disposal methods.

Table 1: Physicochemical Properties of 2-Methyl-1-undecanol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 10522-26-6 | [1][3] |

| Molecular Formula | C₁₂H₂₆O | [2][4] |

| Molecular Weight | 186.33 g/mol | [2][5] |

| Appearance | Colorless oily liquid; may solidify in the cold | [1][2] |

| Odor | Balsam-like | [2][6] |

| Boiling Point | 245-251 °C (estimated) | [2][5][6] |

| Melting Point | 16.85 °C (estimated) | [2][5] |

| Flash Point | ~100.1 °C (Closed Cup) | [5][6] |

| Density | 0.830 g/cm³ | [2][5] |

| Vapor Pressure | 0.00476 - 0.005 mmHg @ 25°C (estimated) | [5][6] |

| Water Solubility | Almost insoluble (16.18 mg/L @ 25°C, estimated) | [2][6] |

| Solubility | Soluble in alcohol and oils | [1][2] |

| Log P (octanol/water) | 4.759 (estimated) |[2][6] |

Section 2: Hazard Identification and Toxicological Profile

The primary health concern associated with 2-Methyl-1-undecanol is its potential to cause an allergic skin reaction upon repeated contact. This is formally recognized in its GHS classification.

Table 2: GHS Hazard Classification for 2-Methyl-1-undecanol

| Classification | Code | Hazard Statement | Source(s) |

|---|

| Skin Sensitization, Category 1 | H317 | May cause an allergic skin reaction. |[7][8] |

Primary Hazard: Skin Sensitization (H317)

Skin sensitization is a Type IV delayed hypersensitivity reaction. The causality for a relatively inert molecule like a fatty alcohol acting as a sensitizer (a hapten) lies in its ability to penetrate the stratum corneum and subsequently react with skin proteins to form a hapten-protein conjugate. This complex is then recognized as an antigen by the immune system's Langerhans cells, initiating a cascade that can lead to contact dermatitis upon subsequent exposures. While detailed toxicological studies on 2-Methyl-1-undecanol are not extensively published, this classification warrants a high degree of caution.[9] The key takeaway for laboratory personnel is that even seemingly minor, repeated skin contact can potentially lead to sensitization.

Other Potential Hazards

-

Eye Irritation: While not formally classified, direct contact of long-chain alcohols with the eyes can cause irritation.[10][11] Therefore, appropriate eye protection is mandatory.

-

Respiratory Tract Irritation: Due to its low vapor pressure, inhalation is not a primary route of exposure at ambient temperatures.[6] However, if heated or aerosolized, vapors or mists may cause respiratory irritation.[12]

-

Environmental Hazards: Safety data for the closely related 1-Undecanol indicates it is toxic to aquatic life with long-lasting effects.[9][13] Given its low water solubility and high Log P value, 2-Methyl-1-undecanol should be handled as a substance potentially hazardous to the aquatic environment, and release into drains or waterways must be strictly avoided.[9]

Section 3: Exposure Control and Personal Protection

A multi-layered approach is essential for minimizing exposure. The "Hierarchy of Controls" is a fundamental principle of industrial hygiene that prioritizes control methods from most to least effective.

Caption: Hierarchy of Controls Model.

Engineering Controls

-

Chemical Fume Hood: All handling of open containers of 2-Methyl-1-undecanol should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

-

Ventilation: The laboratory should be well-ventilated, with a minimum of 6-12 air changes per hour to ensure any fugitive emissions are diluted and removed.[9]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this chemical.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures for 2-Methyl-1-undecanol before they begin work.

-

Access Restriction: Limit access to areas where the chemical is stored and used to authorized personnel only.